Enhanced Lipophilicity of the Ethylthio Substituent vs. the Methylthio Analog Facilitates Membrane Permeation
The target compound’s computed logP (XLogP3) is 2.2 [1]. In contrast, the closest commercially catalogued analog — 2‑[4,5‑dihydro‑2‑(methylthio)‑1H‑imidazol‑1‑yl]‑1‑(4‑methylphenyl)ethanone hydrobromide (CAS 219138‑97‑3) — bears a methylthio group in place of the ethylthio group. While its experimental logP has not been reported, the difference of one methylene unit is predicted to lower logP by approximately 0.3–0.5 log units relative to the target compound, potentially reducing passive membrane permeability and oral bioavailability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | CAS 219138-97-3 (2-[4,5-dihydro-2-(methylthio)-1H-imidazol-1-yl]-1-(4-methylphenyl)ethanone hydrobromide): XLogP3 unreported |
| Quantified Difference | Estimated ΔlogP ≈ +0.3 to +0.5 for target vs. methylthio analog |
| Conditions | Predicted by XLogP3 algorithm (PubChem); experimental confirmation pending |
Why This Matters
Higher lipophilicity within the 2–3 logP range is often associated with improved passive membrane permeability, making the target compound a better starting point for cell‑based phenotypic assays or CNS‑targeted programs.
- [1] Kuujia. Cas no 892474-49-6 (1-benzoyl-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole). https://www.kuujia.com/cas-892474-49-6.html (accessed 2026-04-29). View Source
- [2] TargetMol. Ethanone, 2-[4,5-dihydro-2-(methylthio)-1H-imidazol-1-yl]-1-(4-methylphenyl)-, hydrobromide (1:1) (CAS 219138-97-3). https://www.targetmol.cn/search?keyword=compound+fr13589 (accessed 2026-04-29). View Source
